![molecular formula C5H6BFN2O2 B3032559 (6-Amino-4-fluoropyridin-3-yl)boronic acid CAS No. 2304634-61-3](/img/structure/B3032559.png)
(6-Amino-4-fluoropyridin-3-yl)boronic acid
Overview
Description
“(6-Amino-4-fluoropyridin-3-yl)boronic acid” is a chemical compound used in the synthesis of halohydroxypyridines by hydroxydeboronation with basic hydrogen peroxide . It is offered by several scientific companies .
Molecular Structure Analysis
The InChI code for “(6-Amino-4-fluoropyridin-3-yl)boronic acid” is1S/C5H6BFN2O2/c7-4-1-5 (8)9-2-3 (4)6 (10)11/h1-2,10-11H, (H2,8,9)
. This indicates that the compound has a molecular weight of 155.92 and is composed of carbon, hydrogen, boron, fluorine, nitrogen, and oxygen atoms. Physical And Chemical Properties Analysis
“(6-Amino-4-fluoropyridin-3-yl)boronic acid” is a white to yellow solid .Scientific Research Applications
Organic Synthesis
This compound is often used in the field of organic synthesis as an important intermediate . It can be used to form carbon-nitrogen, carbon-carbon, and carbon-boron bonds .
Coordination Chemistry
The compound’s ability to coordinate with metal ions allows it to form complexes, which can play a role in catalytic reactions .
Sensing Applications
Boronic acids, including “(6-Amino-4-fluoropyridin-3-yl)boronic acid”, are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications .
Biological Labelling
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling .
Protein Manipulation and Modification
Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . For example, 4-Fluoropyridin-3-yl Boronic Acid can be used in the preparation of oxadiazolylphenylboronic acid derivatives and analogs for use as fatty acid amide hydrolase inhibitors .
Separation Technologies
Boronic acids are also used in separation technologies .
Controlled Release of Insulin
Boronic acids are used in polymers for the controlled release of insulin .
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
The physical form of the compound is reported as a white to yellow solid , which may influence its bioavailability.
properties
IUPAC Name |
(6-amino-4-fluoropyridin-3-yl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BFN2O2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQNLEGRQYIOIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1F)N)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Amino-4-fluoropyridin-3-yl)boronic acid | |
CAS RN |
2304634-61-3 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2304634-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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